N-(4-methoxy-3-nitrophenyl)-benzamide

Description

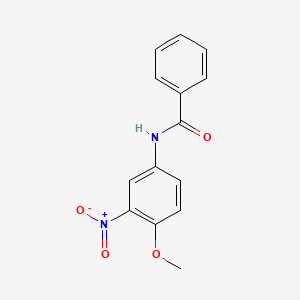

N-(4-Methoxy-3-nitrophenyl)-benzamide is a benzamide derivative characterized by a benzamide group attached to a substituted phenyl ring bearing a methoxy (-OCH₃) group at the para position (C4) and a nitro (-NO₂) group at the meta position (C3). This substitution pattern imparts unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

N-(4-methoxy-3-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H12N2O4/c1-20-13-8-7-11(9-12(13)16(18)19)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17) |

InChI Key |

VPCSYWFYYDVQIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Benzamides

*Calculated based on formula C₁₄H₁₂N₂O₄.

Key Observations:

The methoxy group at C4 provides moderate electron-donating effects, balancing solubility and steric hindrance. This combination is distinct from analogs like N-{[(4-nitrophenyl)amino]methyl}benzamide, where the nitro group at C4 may lead to different charge distributions .

Biological Activity Trends: Antioxidant Activity: Methoxy-substituted benzamides (e.g., N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) exhibit superior antioxidant activity compared to nitro-substituted analogs, likely due to the radical-scavenging ability of the methoxy group . Anthelmintic Activity: Nitro-substituted benzamides, particularly those with metal-coordinating groups (e.g., piperidine in [N-(3'-nitrophenyl)(piperidin-1"-yl)methyl]benzamide), show enhanced efficacy when complexed with Co²⁺ or Cu²⁺ ions, achieving paralysis times of <10 minutes at 20 mg/mL .

Key Observations:

- Green Chemistry: Aqueous synthesis routes (e.g., for N-{[(4-nitrophenyl)amino]methyl}benzamide) minimize organic solvent use, aligning with sustainable practices .

Q & A

Q. What are the key steps in synthesizing N-(4-methoxy-3-nitrophenyl)-benzamide, and what reagents are critical for high yield?

The synthesis typically involves coupling 4-methoxy-3-nitrobenzoic acid with aniline derivatives. A common method includes:

- Converting the benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) .

- Reacting the acid chloride with 4-methoxy-3-nitroaniline in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen, with a base like triethylamine to neutralize HCl .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy (~3.8 ppm) and nitro group (~8.0 ppm aromatic shifts) signals as key markers .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry and intermolecular interactions .

- HPLC-MS : Validates purity and molecular weight, especially for detecting nitro-group degradation byproducts .

Q. What safety protocols are critical when handling this compound?

- Conduct a hazard analysis (e.g., Ames test for mutagenicity, decomposition risks via DSC/TGA) .

- Use PPE (gloves, goggles) and fume hoods due to potential nitro-group toxicity and photolytic instability .

- Store in amber vials at –20°C to prevent thermal decomposition .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

- Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target binding .

- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with bioactivity .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the nitro group and reduce false positives .

Q. What computational methods are suitable for predicting its mechanism of action?

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., HDACs or kinases) .

- DFT Calculations : Predict redox behavior (e.g., nitro-to-amine reduction potentials) and stability under physiological pH .

Q. How can reaction conditions be optimized to scale up synthesis?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of nitroaromatic intermediates .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .

- Flow Chemistry : Continuous reactors minimize exothermic risks during acid chloride formation .

Q. What advanced purification techniques address low yields in final steps?

- Preparative HPLC : Separates nitro-group isomers using C18 columns with acetonitrile/water gradients .

- Crystallography-Driven Design : Adjust solvent polarity (e.g., ether/pentane mixtures) to favor monoclinic crystal forms with higher stability .

Q. How does thermal stability impact its application in material science?

- TGA/DSC Analysis : Decomposition onset temperatures (>200°C) guide processing limits for polymer composites .

- Accelerated Aging Studies : Monitor nitro-group hydrolysis under humidity to predict shelf life .

Q. What redox reactions are feasible for functionalizing this benzamide?

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd) converts the nitro group to an amine, enabling peptide coupling .

- Methoxy Demethylation : BBr₃ in DCM yields a phenolic derivative for metal-chelating applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.